N-Hydroxy-12-azadispiro(4,1,4,2)tridec-8-ene-6,13-dione
Description
N-Hydroxy-12-azadispiro(4,1,4,2)tridec-8-ene-6,13-dione is a complex organic compound characterized by its unique spirocyclic structure
Properties
CAS No. |
14854-16-1 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
12-hydroxy-12-azadispiro[4.1.47.25]tridec-10-ene-6,13-dione |
InChI |
InChI=1S/C12H15NO3/c14-9-11(5-1-2-6-11)10(15)13(16)12(9)7-3-4-8-12/h3,7,16H,1-2,4-6,8H2 |
InChI Key |
YMDRQLPIYSMFFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(=O)C3(CCC=C3)N(C2=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-12-azadispiro(4,1,4,2)tridec-8-ene-6,13-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-12-azadispiro(4,1,4,2)tridec-8-ene-6,13-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, potentially modifying the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-Hydroxy-12-azadispiro(4,1,4,2)tridec-8-ene-6,13-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
Medicine: Research into its potential therapeutic applications includes investigating its role as an enzyme inhibitor or a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes, leveraging its reactivity and stability.
Mechanism of Action
The mechanism by which N-Hydroxy-12-azadispiro(4,1,4,2)tridec-8-ene-6,13-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
12-Azadispiro(4,1,4,2)tridec-10-ene-6,13-dione: This compound shares a similar spirocyclic core but lacks the N-hydroxy group.
12-Hydroxy-12-azadispiro(4,1,4,2)tridec-10-ene-6,13-dione: Similar in structure but differs in the position of the hydroxy group.
Uniqueness
N-Hydroxy-12-azadispiro(4,1,4,2)tridec-8-ene-6,13-dione is unique due to its specific functional groups and their positions, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
